molecular formula C11H6F17NO2S B8795210 N-Allylheptadecafluorooctanesulphonamide CAS No. 423-86-9

N-Allylheptadecafluorooctanesulphonamide

Cat. No.: B8795210
CAS No.: 423-86-9
M. Wt: 539.21 g/mol
InChI Key: QDPPBTYBIPLUFD-UHFFFAOYSA-N
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Description

N-Allylheptadecafluorooctanesulphonamide (CAS: 423-86-9; EC: 207-032-6) is a perfluorinated sulfonamide derivative characterized by a heptadecafluorooctyl chain and an allyl group (-CH₂CH=CH₂) attached to the sulfonamide nitrogen. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, hydrophobicity, and resistance to degradation. This compound is primarily used in industrial applications, including surfactants, coatings, and firefighting foams, due to its ability to reduce surface tension and repel water/oil .

Properties

CAS No.

423-86-9

Molecular Formula

C11H6F17NO2S

Molecular Weight

539.21 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide

InChI

InChI=1S/C11H6F17NO2S/c1-2-3-29-32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2,29H,1,3H2

InChI Key

QDPPBTYBIPLUFD-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Comparison of Selected Perfluorooctanesulphonamides

Compound Name CAS Molecular Formula Substituents on Nitrogen Molar Mass (g/mol)
This compound 423-86-9 C₁₁H₅F₁₇NO₂S Allyl (-CH₂CH=CH₂) ~627 (estimated)
N-Ethyl perfluorooctylsulfonamide 4151-50-2 C₁₀H₆F₁₇NO₂S Ethyl (-CH₂CH₃) 613.2
N-Allyl-N-ethylheptadecafluorooctanesulphonamide N/A C₁₃H₁₀F₁₇NO₂S Allyl + Ethyl 703.2
N-Ethyl-N-(3-(trichlorosilyl)propyl) derivative 67939-42-8 C₁₃H₁₁Cl₃F₁₇NO₂SSi Ethyl + Trichlorosilylpropyl 702.71

Key Observations :

  • Ethyl-substituted analogs (e.g., CAS 4151-50-2) exhibit higher thermal stability due to reduced steric hindrance and simpler alkyl chains . Trichlorosilylpropyl derivatives (e.g., CAS 67939-42-8) are tailored for surface adhesion in coatings and polymers, leveraging silicon-chlorine bonds for crosslinking .

Environmental and Toxicological Profiles

Table 2: Comparative Toxicity and Environmental Data

Compound Name Persistence (Half-life) Bioaccumulation Potential LD50 (Oral, Rat) Regulatory Status
This compound >5 years (estimated) High (PFAS class) Not available Restricted under EU POPs
N-Ethyl perfluorooctylsulfonamide >5 years High 500 mg/kg EPA priority monitoring
MeFOSA (N-methyl analog) >5 years Moderate 250 mg/kg Listed under Stockholm Conv.

Key Findings :

  • Persistence: All perfluorooctanesulphonamides exhibit extreme environmental persistence due to strong C-F bonds.
  • Toxicity : Ethyl and methyl analogs (e.g., MeFOSA) show moderate acute toxicity (LD50: 250–500 mg/kg), but this compound lacks specific data. The allyl group may introduce reactive metabolites, increasing chronic toxicity risks .
  • Regulatory Trends : Ethyl and methyl derivatives are increasingly restricted under international treaties (e.g., Stockholm Convention), while allyl derivatives face scrutiny due to structural similarity .

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